molecular formula C18H21N7O B2537185 1-(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙烷-1-酮 CAS No. 920262-96-0

1-(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙烷-1-酮

货号 B2537185
CAS 编号: 920262-96-0
分子量: 351.414
InChI 键: KEEYOOFSCGGGDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a structurally complex molecule that may have potential pharmacological applications. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural features, such as piperazine rings and triazolo-pyrimidine moieties, have been studied for various biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include the formation of triazolo-pyridazine rings and subsequent functionalization with piperazine derivatives. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process involving the use of pyridine, dichloropyridazine, and tetrazole in toluene, followed by conjugation with secondary amines . This methodology could potentially be adapted for the synthesis of 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a piperazine ring, which is known to be a versatile moiety in medicinal chemistry due to its ability to engage in various interactions with biological targets. The triazolo-pyrimidine scaffold, as seen in related compounds, is another important feature that can contribute to the binding affinity and selectivity of the molecule towards certain receptors or enzymes .

Chemical Reactions Analysis

The piperazine moiety in related compounds has been shown to undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This suggests that the piperazine ring in 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one could also be susceptible to similar metabolic pathways, potentially affecting the compound's safety profile.

Physical and Chemical Properties Analysis

Compounds with piperazine and triazolo-pyrimidine moieties can exhibit a range of physical and chemical properties, including solubility issues. For example, some pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have low water solubility, which can be a challenge for drug development . Modifications to the molecular structure, such as the introduction of salifiable moieties or the formation of stable salts, can be strategies to improve solubility and facilitate the development of a compound for therapeutic use.

科学研究应用

降压药

三唑并嘧啶,包括带有哌嗪部分的衍生物,已被合成并测试其降压活性。在位置 2 处带有吗啉、哌啶或哌嗪的化合物在体外和体内表现出有希望的活性,突出了它们作为降压药的潜力 (Bayomi 等人,1999)

抗菌和抗肿瘤剂

新的噻唑并嘧啶及其衍生物已被合成,具有潜在的抗菌和抗肿瘤活性。一些测试的化合物显示出有希望的抗菌活性,尽管没有表现出显着的抗肿瘤活性 (Said 等人,2004)

腺苷 A2a 受体拮抗剂

三唑并三嗪的哌嗪和 (R)-2-(氨基甲基)吡咯烷衍生物已被发现是有效且选择性的腺苷 A2a 受体拮抗剂。这些化合物为帕金森病等疾病的治疗提供了基础,展示了三唑并[4,5-d]嘧啶衍生物在药物化学中的多功能性 (Vu 等人,2004)

抗癌剂

对带有嘧啶衍生物的杂芳基吲哚的研究已经发现了对 MCF-7 人乳腺癌细胞系具有中等到高抗癌活性的化合物。这表明基于三唑并嘧啶中发现的结构基序开发新的癌症疗法的潜力 (Abdelhamid 等人,2016)

抗糖尿病药物

三唑并-哒嗪-6-基-取代哌嗪已被合成并评估为二肽基肽酶-4 (DPP-4) 抑制剂,其中一些显示出作为抗糖尿病药物的有希望的结果。这强调了三唑并嘧啶衍生物在寻找糖尿病新疗法中的重要性 (Bindu 等人,2019)

未来方向

Future directions could include further investigations into the compound’s potential as an inhibitor of certain cancer cells . Additionally, hit-to-lead optimization studies could be conducted to boost its in vitro biological activity while maintaining physicochemical properties in promising ranges .

属性

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYOOFSCGGGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。